1-Aminohydantoin hydrochloride

Overview

Description

1-Aminohydantoin hydrochloride is a major metabolite of nitrofurantoin in animal tissues . It can be used as a standard for the determination of residues of veterinary agents in meat, milk, etc . It is also an intermediate in the synthesis of the aminohydantoins, a class of drugs used to treat epilepsy .

Synthesis Analysis

1-Aminohydantoin hydrochloride may be used as one of the reactants in the synthesis of (E)-1- (2-hydroxybenzylideneamino)imidazolidine-2,4-dione, dantrolene, and dantrolene sodium . A novel process for producing 1-aminohydantoin involves the reaction of a compound with a semi-carbazide to produce the semi-carbazone. The semi-carbazone is then converted with a halogen-acetic acid salt to the hydantoin derivative .Molecular Structure Analysis

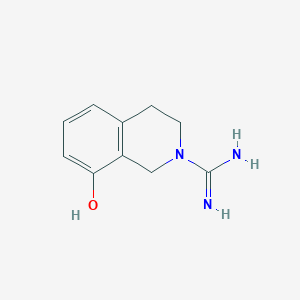

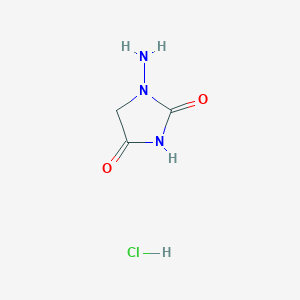

The empirical formula of 1-Aminohydantoin hydrochloride is C3H5N3O2 · HCl . Its molecular weight is 151.55 .Chemical Reactions Analysis

1-Aminohydantoin hydrochloride is a reactant for the synthesis of ectoparasiticidal drugs and skeletal muscle relaxants . It is also a reactant for Suzuki-Miyaura coupling . Decomposition can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride gas .Physical And Chemical Properties Analysis

1-Aminohydantoin hydrochloride appears as a pale yellow powder . It has a melting point of 201-205 °C (lit.) .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Aminohydantoin hydrochloride: is utilized as a reactant in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of dantrolene , a muscle relaxant used to treat muscle spasticity and malignant hyperthermia . The compound also contributes to the synthesis of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione , showcasing its versatility in drug development .

Veterinary Medicine Residue Analysis

In the field of veterinary medicine, 1-Aminohydantoin hydrochloride serves as a standard for determining residues of veterinary agents in animal tissues. It’s particularly significant for measuring the levels of nitrofuran metabolites in meat and milk, ensuring food safety and compliance with health regulations .

Molecular Biology and Biochemistry

The compound is instrumental in molecular biology and biochemistry research, where it aids in exploring protein structures and functions. It’s a valuable tool for understanding complex biochemical processes within cells, contributing to advancements in these scientific domains .

Environmental Monitoring

1-Aminohydantoin hydrochloride: is used in environmental studies to detect and quantify nitrofuran metabolites in aquatic products. Its role in monitoring the presence of banned antibiotics highlights its importance in protecting public health and maintaining ecosystem balance .

Chemical Synthesis

In chemical synthesis, 1-Aminohydantoin hydrochloride is employed as a reactant for creating ectoparasiticidal drugs and skeletal muscle relaxants. It’s also used in Suzuki-Miyaura coupling reactions and as a lymphoid-specific tyrosine phosphatase inhibitor, demonstrating its broad application in synthetic chemistry .

Medical Research

Medical research leverages 1-Aminohydantoin hydrochloride as a metabolite of nitrofurantoin to study its binding to tissue proteins and subsequent release under slightly acidic conditions. This process is crucial for developing methods to detect and analyze drug residues in biological samples .

Safety and Hazards

1-Aminohydantoin hydrochloride is considered toxic . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if breathing stops . In case of skin contact, it is recommended to wash off immediately with plenty of water . If swallowed, it is advised to wash out the mouth with copious amounts of water .

Mechanism of Action

Target of Action

1-Aminohydantoin hydrochloride is primarily used as a reactant in the synthesis of various compounds, including ectoparasiticidal drugs and skeletal muscle relaxants . It has also been used in the synthesis of dantrolene, a muscle relaxant, and its sodium salt .

Mode of Action

It’s known that it can covalently bind to tissue proteins . This binding is likely to play a role in its interaction with its targets.

Biochemical Pathways

It’s known to be involved in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known to covalently bind to tissue proteins and is released from tissues under slightly acidic conditions . This suggests that its bioavailability may be influenced by the pH of the environment.

Result of Action

Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific biochemical pathways and targets involved .

Action Environment

The action of 1-Aminohydantoin hydrochloride can be influenced by environmental factors such as pH. It is released from tissues under slightly acidic conditions . This suggests that its action, efficacy, and stability may be influenced by the acidity of the environment.

properties

IUPAC Name |

1-aminoimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHANUVLKERQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499598 | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminohydantoin hydrochloride | |

CAS RN |

2827-56-7 | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)